Cfda-AM

Description

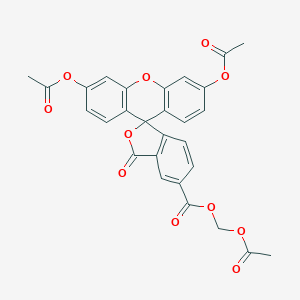

Structure

3D Structure

Properties

IUPAC Name |

acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBUJZYYYBVSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90154324 | |

| Record name | CFDA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124412-00-6 | |

| Record name | CFDA-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFDA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Overview of 5-CFDA, AM for Cellular Analysis

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the fluorescent probe CFDA-AM, outlining its chemical identity, mechanism of action, and application in cell viability and tracking assays.

Chemical Identity

The full name of this compound is 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester .[1][2] Its IUPAC name is acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate.[3] This compound is a cell-permeant substrate for intracellular esterases and is widely used as a viability probe.[2][4]

Mechanism of Action

This compound's utility is based on its transformation from a non-fluorescent to a highly fluorescent molecule within viable cells.[5]

-

Cellular Uptake: As an electrically neutral molecule, the acetoxymethyl (AM) ester form of 5-carboxyfluorescein diacetate can readily diffuse across the plasma membrane of living cells.[1][4]

-

Intracellular Cleavage: Once inside a cell with an intact membrane, ubiquitous intracellular esterase enzymes cleave the AM and acetate (B1210297) groups from the molecule.[5]

-

Fluorescence and Retention: This enzymatic hydrolysis yields 5-carboxyfluorescein, a highly fluorescent product.[2][5] The resulting molecule contains additional negative charges, which significantly hinders its ability to diffuse back across the cell membrane, leading to its retention within viable cells.[1][4]

The fluorescence intensity is therefore directly proportional to the number of viable cells, as it requires both the enzymatic activity to activate the dye and an intact cell membrane for its retention.[2][5]

Caption: Mechanism of 5-CFDA, AM activation in viable cells.

Quantitative Data

The spectral properties of the final fluorescent product, 5-carboxyfluorescein, are critical for experimental design.

| Property | Value |

| Molecular Formula | C28H20O11 |

| Molecular Weight | 532.4 g/mol [3] |

| Excitation Wavelength (Max) | ~492 nm |

| Emission Wavelength (Max) | ~517 nm |

| Recommended Laser Line | 488 nm Argon-ion laser[2] |

| Solvent | DMSO[2] |

Experimental Protocol: Cell Viability Assay

This protocol provides a general workflow for labeling cells with 5-CFDA, AM for analysis via flow cytometry or fluorescence microscopy.

Materials:

-

5-CFDA, AM stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cell suspension at a concentration of 1 x 10^6 cells/mL

-

Flow cytometer or fluorescence microscope

Procedure:

-

Prepare Staining Solution: Dilute the 5-CFDA, AM stock solution in a warm (37°C) physiological buffer to the desired final working concentration (typically 1-10 µM).

-

Cell Labeling: Add the staining solution to the cell suspension and mix gently.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Washing (Optional): Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed buffer. This step can reduce background fluorescence.

-

Analysis: Analyze the stained cells promptly using a flow cytometer (typically with a 488 nm excitation laser and a ~530/30 nm emission filter) or a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.

References

- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | CAS 124412-00-6 | AAT Bioquest | Biomol.com [biomol.com]

- 3. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

The Core Mechanism of CFDA-AM: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for 5-carboxyfluorescein (B1664652) diacetate acetoxymethyl ester (CFDA-AM), a widely utilized fluorogenic probe for assessing cell viability and enzymatic activity. We will delve into its molecular journey from a non-fluorescent precursor to a retained intracellular fluorescent indicator, present key quantitative data, and provide a detailed experimental protocol.

Introduction to this compound

This compound is a cell-permeable compound that serves as a substrate for intracellular esterases.[1] Its utility lies in its ability to selectively identify metabolically active cells that possess both intact cell membranes for its initial uptake and functional esterase enzymes for its conversion into a fluorescent product.[2] This characteristic makes it a valuable tool in various research areas, including cytotoxicity assays, drug screening, and cell viability assessments.

It is crucial to distinguish this compound from its close relative, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE). While both are initially processed by intracellular esterases, CFDA-SE is primarily used for tracking cell proliferation due to its ability to covalently bind to intracellular proteins.[3][4] This guide will focus specifically on the mechanism and application of this compound.

The Molecular Mechanism of Action

The mechanism of this compound can be dissected into a sequential three-step process: passive diffusion, enzymatic cleavage, and fluorescent product retention.

-

Passive Diffusion Across the Cell Membrane: In its native state, this compound is an electrically neutral and hydrophobic molecule.[1][3] These properties allow it to readily permeate intact cell membranes and enter the cytoplasm. This initial step is a passive process, driven by the concentration gradient of the probe.[5]

-

Enzymatic Cleavage by Intracellular Esterases: Once inside a viable cell, the acetoxymethyl (AM) and diacetate groups of this compound are hydrolyzed by non-specific intracellular esterases.[2][6] This enzymatic reaction cleaves the ester bonds, yielding the highly fluorescent and polar molecule, carboxyfluorescein (CF).[6][7] The presence and activity of these esterases are indicative of a metabolically active cell. Dead or dying cells with compromised membranes or inactive enzymes cannot efficiently perform this conversion.[6]

-

Intracellular Retention of Carboxyfluorescein: The product of the esterase cleavage, carboxyfluorescein, is a negatively charged molecule.[1] This charge significantly increases its polarity, making it membrane-impermeant and effectively trapping it within cells that have intact plasma membranes.[1][6] The accumulation of carboxyfluorescein results in a bright green fluorescence, which can be readily detected and quantified.

Quantitative Data

For ease of comparison and experimental design, the key quantitative parameters of this compound and its fluorescent product are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| This compound | ||

| Molecular Formula | C₂₈H₂₀O₁₁ | [8] |

| Molecular Weight | 532.4 g/mol | [8] |

| CFDA-SE (for comparison) | ||

| Molecular Formula | C₂₉H₁₉NO₁₁ | [9] |

| Molecular Weight | 557.46 g/mol | [9] |

Table 2: Spectroscopic Properties of Carboxyfluorescein (Hydrolysis Product)

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | ~492 nm | [4][10] |

| Emission Maximum | ~517 nm | [4][10] |

Experimental Protocol: Cell Viability Assessment using this compound

This protocol provides a general guideline for staining cells with this compound for viability analysis using fluorescence microscopy or flow cytometry. Optimization may be required depending on the cell type and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

Cell culture medium

-

Cell suspension of interest

-

Fluorescence microscope or flow cytometer with appropriate filters for fluorescein (B123965)

Procedure:

-

Preparation of Staining Solution:

-

Thaw the this compound stock solution at room temperature.

-

Prepare a fresh working solution by diluting the stock solution in a suitable buffer (e.g., PBS) to a final concentration typically in the range of 0.5-25 µM.[10] The optimal concentration should be determined empirically for each cell type.

-

-

Cell Staining:

-

Washing:

-

Stop the staining process by adding at least 5 volumes of ice-cold complete cell culture medium.

-

Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in fresh, pre-warmed culture medium to wash away any excess, unhydrolyzed this compound. Repeat the wash step twice for a total of three washes.[10]

-

-

Analysis:

-

Resuspend the final cell pellet in a suitable buffer or medium for analysis.

-

Analyze the stained cells using a fluorescence microscope or a flow cytometer equipped with a 488 nm laser for excitation.[4][11]

-

Metabolically active, viable cells will exhibit bright green fluorescence, while non-viable cells will show little to no fluorescence.

-

Visualizing the Core Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound action in a viable cell.

Caption: Experimental workflow for cell viability assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iwaponline.com [iwaponline.com]

- 3. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 4. bio-rad.com [bio-rad.com]

- 5. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. medchemexpress.com [medchemexpress.com]

Principle of the CFDA-AM Cell Viability Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) cell viability assay. It delves into the fundamental principles, detailed experimental protocols, and data interpretation, offering a robust resource for researchers in various fields, including drug discovery and development.

Core Principle: A Two-Fold Mechanism of Viability Assessment

The this compound assay is a fluorescent method for determining cell viability. Its principle hinges on two key cellular characteristics: enzymatic activity and membrane integrity . The assay utilizes a non-fluorescent, cell-permeable compound, this compound.

Once inside a cell, the acetoxymethyl (AM) and acetate (B1210297) groups of this compound are cleaved by intracellular non-specific esterases, enzymes that are abundant in the cytoplasm of viable cells. This enzymatic conversion yields carboxyfluorescein (CF), a highly fluorescent molecule.[1][2][3] Crucially, the resulting CF is a polar molecule and is thus retained within cells that possess an intact cell membrane.[1][4][5]

Therefore, only cells that are both metabolically active (possessing active esterases) and have an intact cell membrane will accumulate CF and exhibit green fluorescence.[1][5] Dead or dying cells, which have compromised membrane integrity or diminished esterase activity, will not be able to retain the fluorescent product and will thus show little to no fluorescence.[4] This direct correlation between fluorescence intensity and the number of viable cells forms the basis of this quantitative assay.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the chemical transformation of this compound and the general workflow of the assay.

References

- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 2. microscopist.co.uk [microscopist.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

The Core Principle of CFDA-AM Fluorescence Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence activation principle of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM). It details the underlying mechanism, experimental protocols, and key quantitative data for its application in cell viability and proliferation studies.

Introduction: The Need for Reliable Cell Viability Indicators

In cellular biology and drug development, the accurate assessment of cell viability and proliferation is paramount. Fluorescent probes have emerged as powerful tools for these applications due to their high sensitivity and suitability for high-throughput screening. This compound is a robust, cell-permeant esterase substrate used as a viability probe that measures both the enzymatic activity and cell-membrane integrity required for intracellular retention of its fluorescent product.[1]

The Core Principle: A Two-Step Activation Mechanism

The fluorescence activation of this compound is a two-step process that relies on the physiological state of the cell. In its native state, this compound is a non-fluorescent molecule. Its fluorescence potential is unlocked within viable cells through enzymatic action.

Step 1: Passive Diffusion into the Cell

This compound is a hydrophobic molecule, a characteristic that allows it to readily permeate the lipid bilayer of the cell membrane and enter the cytoplasm.[2] This passive diffusion is the initial step in the labeling of viable cells.

Step 2: Enzymatic Conversion to a Fluorescent Product

Once inside a living cell, ubiquitous intracellular esterase enzymes recognize and cleave the acetoxymethyl (AM) and diacetate groups from the this compound molecule.[2][3] This enzymatic hydrolysis converts the non-fluorescent this compound into the highly fluorescent compound, 5-carboxyfluorescein (CF).[1][2]

The resulting CF molecule is polar and membrane-impermeant, effectively trapping it within cells that have an intact plasma membrane.[2] Dead or dying cells, which lack active esterases and have compromised membrane integrity, are unable to convert this compound to CF or retain the fluorescent product, and therefore do not exhibit a fluorescent signal.[2]

References

An In-Depth Technical Guide to the Cellular Uptake of CFDA-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanisms governing the transport of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) across the cell membrane. It details the passive uptake, enzymatic conversion, and active efflux of the molecule, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes.

Introduction to this compound: A Versatile Fluorescent Probe

5-Carboxyfluorescein diacetate, acetoxymethyl ester (this compound) is a widely utilized cell-permeant fluorescent probe essential for assessing cellular viability, proliferation, and membrane integrity.[1] Its utility stems from a multi-step process that begins with its passage across the plasma membrane and culminates in the intracellular accumulation of a fluorescent product. The non-fluorescent nature of the parent compound and the bright green fluorescence of its hydrolyzed form provide a high signal-to-noise ratio, making it an ideal tool for various cell-based assays.[1][2]

Core Mechanism of Cellular Uptake and Retention

The journey of this compound from the extracellular space to a fluorescently labeled cell interior is a well-characterized process involving passive diffusion, enzymatic modification, and intracellular retention, which can be counteracted by active efflux.

Passive Diffusion Across the Cell Membrane

This compound is rendered cell-permeable by the presence of acetoxymethyl (AM) ester and diacetate moieties, which mask the polar carboxyl and hydroxyl groups of the carboxyfluorescein backbone.[3] This modification increases the hydrophobicity of the molecule, allowing it to readily cross the hydrophobic lipid bilayer of the plasma membrane via passive diffusion.[3] This transport mechanism does not require cellular energy and is driven by the concentration gradient of this compound between the extracellular medium and the cytoplasm. The uptake rate is directly proportional to the extracellular concentration of the probe and is not a saturable process, which is a hallmark of passive diffusion.

Intracellular Enzymatic Conversion

Once inside the cell, this compound is no longer a passive bystander. The ubiquitous presence of intracellular esterases, primarily carboxylesterases, leads to the rapid hydrolysis of the AM and acetate (B1210297) groups.[1] This two-step enzymatic cleavage removes the masking groups and converts the non-fluorescent this compound into the highly fluorescent and polar molecule, 5-carboxyfluorescein (5-CF).[1][2]

Intracellular Retention and the Role of Membrane Integrity

The enzymatic conversion of this compound to 5-CF is the key to its utility as a cell viability marker. The resulting 5-CF molecule is significantly more polar than its parent compound due to the unmasking of the carboxyl and hydroxyl groups. This increased polarity, and the associated negative charges, dramatically reduces its ability to diffuse back across the intact plasma membrane, effectively trapping it within the cytoplasm.[1][2] Consequently, only viable cells with active esterases and an intact cell membrane can accumulate the fluorescent product.

Quantitative Analysis of this compound Transport and Conversion

| Parameter | Value | Organism/System | Significance |

| Permeability Coefficient (for cFDA) | 1.3 x 10⁻⁸ m/s | Saccharomyces cerevisiae | Indicates the rate of passive diffusion across the cell membrane. |

| Michaelis Constant (Km for cFDA hydrolysis) | 0.29 mM | Saccharomyces cerevisiae cell extracts | Reflects the substrate concentration at which the enzymatic hydrolysis rate is half of the maximum. |

| Maximum Velocity (Vmax for cFDA hydrolysis) | 12.3 nmol/min/mg of protein | Saccharomyces cerevisiae cell extracts | Represents the maximum rate of enzymatic conversion of cFDA to its fluorescent product. |

Note: cFDA (carboxyfluorescein diacetate) is a closely related compound to this compound and is often used in similar studies.

Factors Influencing this compound Uptake and Retention

The net intracellular concentration of the fluorescent product, 5-CF, is a dynamic equilibrium influenced by the rate of this compound influx, the efficiency of enzymatic conversion, and the rate of efflux.

Intracellular Esterase Activity

The conversion of this compound to 5-CF is entirely dependent on the activity of intracellular esterases. These enzymes belong to the serine hydrolase superfamily, with human carboxylesterases CES1 and CES2 being the major isoforms involved in the metabolism of a wide range of ester-containing compounds.[4] The activity of these enzymes can vary between cell types and can be influenced by the metabolic state of the cell.

Active Efflux by ABC Transporters

While 5-CF is largely membrane-impermeant, it can be actively transported out of the cell by certain members of the ATP-binding cassette (ABC) transporter superfamily.[5] These efflux pumps, such as the Multidrug Resistance-Associated Protein (MRP) transporters (e.g., ABCC1 and ABCC2) and P-glycoprotein (P-gp/ABCB1), use the energy from ATP hydrolysis to export a wide variety of substrates, including fluorescent dyes.[5][6] The activity of these transporters can significantly reduce the intracellular accumulation of 5-CF and is a critical consideration in studies involving cells with high levels of ABC transporter expression, such as in some cancer cell lines. The efflux of the hydrolyzed product can be mitigated by the use of specific ABC transporter inhibitors.[7]

Experimental Protocols for Assessing this compound Uptake

The following are detailed methodologies for the use of this compound in common cell-based assays.

Cell Viability Assay using Fluorescence Microscopy

Objective: To qualitatively and quantitatively assess the viability of adherent cells based on the intracellular retention of 5-CF.

Materials:

-

This compound stock solution (1-10 mM in anhydrous DMSO)

-

Adherent cells cultured on glass-bottom dishes or chamber slides

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Complete cell culture medium, pre-warmed to 37°C

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

-

Cell Preparation: Culture adherent cells to the desired confluency on a suitable imaging vessel.

-

Reagent Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-10 µM. Protect the working solution from light.

-

Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered. d. Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: a. Aspirate the this compound working solution. b. Wash the cells twice with pre-warmed PBS to remove any extracellular dye. c. Add pre-warmed complete culture medium to the cells.

-

Imaging: a. Immediately visualize the cells using a fluorescence microscope. b. Live cells will exhibit bright green fluorescence, while dead cells will have little to no fluorescence. c. For quantitative analysis, acquire images from multiple fields of view and use image analysis software to determine the percentage of fluorescent (viable) cells.

Cell Proliferation Assay using Flow Cytometry

Objective: To monitor cell division by measuring the generational dilution of 5-CF fluorescence.

Materials:

-

CFDA-SE (a succinimidyl ester derivative of CFDA, often used for proliferation assays due to covalent labeling) stock solution (1-10 mM in anhydrous DMSO)

-

Suspension or trypsinized adherent cells

-

PBS with 0.1% BSA, pre-warmed to 37°C

-

Complete cell culture medium, pre-warmed to 37°C

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS with 0.1% BSA.

-

Reagent Preparation: Prepare a 2X working solution of CFDA-SE in PBS with 0.1% BSA. The final labeling concentration typically ranges from 0.5 to 5 µM.

-

Cell Staining: a. Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. b. Gently mix and incubate for 10-15 minutes at 37°C, protected from light.

-

Quenching and Washing: a. Stop the staining reaction by adding 5 volumes of ice-cold complete culture medium. The serum proteins will react with any unbound dye. b. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cells twice with complete culture medium.

-

Cell Culture: Resuspend the cells in fresh culture medium and place them in a culture vessel for the desired proliferation period.

-

Flow Cytometry Analysis: a. At each time point, harvest the cells and prepare a single-cell suspension. b. Analyze the cells on a flow cytometer. c. The initial population will show a bright, uniform green fluorescence. With each cell division, the fluorescence intensity will be halved, resulting in distinct peaks on the fluorescence histogram, each representing a successive generation.

Conclusion

The transport of this compound across the cell membrane is a cornerstone of its function as a powerful tool in cell biology. Its passive diffusion, followed by intracellular enzymatic conversion and retention, provides a robust method for assessing cellular health. A thorough understanding of these mechanisms, including the influence of intracellular esterases and active efflux by ABC transporters, is crucial for the accurate interpretation of experimental results and the development of novel applications for this versatile fluorescent probe.

Mandatory Visualizations

References

- 1. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-CFDA (5-Carboxyfluorescein Diacetate) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

The Gatekeepers of Cellular Vitality: An In-depth Technical Guide to the Role of Intracellular Esterases in CFDA-AM Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM) assay, a cornerstone technique for assessing cell viability and vitality. Central to this assay is the activity of intracellular esterases, enzymes that act as crucial arbiters of cellular health. This document delves into the biochemical principles, detailed experimental protocols, quantitative parameters, and critical factors governing the interplay between these enzymes and the this compound probe.

Executive Summary

The this compound assay is a widely used fluorometric method to determine the viability of cells. It relies on the passive diffusion of the non-fluorescent this compound molecule into the cell. Within viable cells, ubiquitous intracellular esterases hydrolyze the acetoxymethyl (AM) and acetate (B1210297) esters, converting the molecule into the highly fluorescent 5-carboxyfluorescein (B1664652) (5-CF). A critical feature of this process is that only cells possessing both active esterases and an intact plasma membrane can efficiently cleave the substrate and retain the fluorescent product. The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample, providing a robust and quantifiable measure of cellular health. This guide will explore the nuances of this process, providing the technical detail necessary for successful implementation and interpretation.

The Biochemical Principle: A Two-Step Verification of Viability

The this compound assay provides a two-factor authentication of cell viability: enzymatic activity and membrane integrity.

-

Passive Diffusion : The uncharged, lipophilic this compound molecule readily crosses the plasma membrane of both live and dead cells.

-

Enzymatic Conversion : Inside the cell, a consortium of non-specific intracellular esterases, primarily carboxylesterases, recognize and cleave the two acetate groups and the two acetoxymethyl ester groups from the this compound substrate.[1] This hydrolysis is a hallmark of metabolically active cells.

-

Fluorescent Product Formation : This enzymatic action releases the polar, fluorescent molecule 5-carboxyfluorescein (5-CF).

-

Intracellular Retention : The newly formed 5-CF possesses extra negative charges, making it membrane-impermeant.[2] Consequently, it is trapped and accumulates within cells that have an intact plasma membrane. Dead or membrane-compromised cells cannot retain the 5-CF, which leaks out into the extracellular medium.[1][2]

Therefore, a bright green fluorescent signal is the signature of a viable cell that possesses both active esterases and an intact membrane.

DOT Code for Assay Mechanism Diagram

Caption: Key experimental factors that modulate intracellular esterase activity.

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing the this compound assay across different platforms. Note: Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type.

Reagent Preparation

-

This compound Stock Solution (e.g., 1-10 mM):

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 2 mM stock solution from 50 µg of Calcein AM (MW ~995 g/mol ), one would add 25 µL of DMSO; adjust volumes accordingly for this compound based on its specific molecular weight and desired concentration.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store desiccated at ≤ -20°C, protected from light. Use within two months.

[3]

-

This compound Working Solution (e.g., 2-10 µM):

-

Immediately before use, dilute the stock solution into a serum-free medium or a buffered salt solution (e.g., PBS or HBSS) to twice the final desired concentration. For example, to achieve a final concentration of 5 µM, prepare a 10 µM working solution.

Protocol for Adherent Cells in a 96-Well Plate (Microplate Reader)

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

Prepare Controls: Designate wells for:

-

Negative Control (Unstained Cells): To measure background autofluorescence.

-

Positive Control (Live Stained Cells): Untreated cells stained with this compound.

-

Killed-Cell Control (Dead Stained Cells): Treat cells with a cytotoxic agent (e.g., 70% ethanol (B145695) for 30 minutes or heat at 55°C for 30 minutes) before staining.

-

Staining:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of PBS or serum-free medium to each well.

-

Add 50 µL of the 2X this compound working solution to each well (for a final 1X concentration).

-

Incubation: Incubate the plate for 15-60 minutes at 37°C, protected from light.

-

Measurement:

-

(Optional) Wash cells with indicator-free buffer to remove excess probe.

-

Measure fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm. The fluorescence intensity is proportional to the number of viable cells.

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Adjust cell density to 1x10⁵ to 1x10⁶ cells/mL in a suitable buffer or serum-free medium.

-

Prepare Controls: Prepare separate tubes for unstained live cells, unstained dead cells (e.g., heat-killed), stained live cells, and stained dead cells.

-

Staining:

-

Add the appropriate volume of this compound working solution to the cell suspension to achieve the desired final concentration.

-

Mix gently by tapping the tube.

-

Incubation: Incubate the tubes for 15-30 minutes at 37°C, protected from light.

[3]5. Analysis:

-

Analyze the samples on a flow cytometer using a blue laser (~488 nm) for excitation and collecting the emission signal in the FITC channel (e.g., 530/30 bandpass filter).

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Establish fluorescence gates using the unstained and stained controls to quantify the percentage of live (CFDA-positive) and dead (CFDA-negative) cells.

Data Analysis and Interpretation

-

Microplate Reader: Calculate the average fluorescence of replicate wells. Subtract the average fluorescence of the unstained negative control wells from all other wells. Viability can be expressed as a percentage relative to the positive control (live, untreated cells).

-

% Viability = [(Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_PositiveControl - Fluorescence_Background)] * 100

-

Flow Cytometry: Use the software's gating tools to determine the percentage of cells that fall within the "live" gate (high fluorescence) versus the "dead" gate (low fluorescence).

-

Fluorescence Microscopy: Manually or using image analysis software, count the number of green fluorescent (live) cells and the total number of cells (e.g., from a brightfield or DAPI counterstain image) in several fields of view.

-

% Viability = (Number of Live Cells / Total Number of Cells) * 100

Troubleshooting

Table 3: Common Issues and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| :--- | :--- | :--- |

| Weak or No Signal | • this compound stock degraded by hydrolysis.• Insufficient dye concentration.• Low esterase activity in the cell type.• Cells are not viable. | • Use fresh, anhydrous DMSO for stock preparation; aliquot and store properly.• Perform a titration to find the optimal dye concentration.• Increase incubation time or use a different viability assay.• Check cells with an alternative method (e.g., trypan blue). |

| High Background Fluorescence | • Dye concentration is too high.• Spontaneous hydrolysis of this compound in the medium.• Incomplete removal of excess dye. | • Optimize dye concentration by titration.• Prepare working solution immediately before use; use serum-free medium for staining.• Include a wash step after incubation. |

| High Signal in "Dead" Cell Control | • Some esterase activity may persist for a short time after cell death.• Incomplete cell killing. | • Ensure the cell killing method is effective.• Allow sufficient time between killing and staining for enzymes to degrade. |

| High Variability Between Replicates | • Inconsistent cell seeding density.• Pipetting errors.• Presence of air bubbles in wells. | • Ensure a homogenous single-cell suspension before seeding.• Calibrate pipettes and use reverse pipetting for viscous solutions.• Inspect plates for bubbles before reading. |

Conclusion

The this compound assay is a powerful and versatile tool for assessing cell viability, predicated on the fundamental cellular processes of enzymatic activity and membrane integrity. The central players in this assay are the intracellular esterases, whose reliable activity in healthy cells provides the basis for a strong fluorescent signal. By understanding the biochemical principles, optimizing key experimental parameters such as dye concentration and incubation time, and being aware of potential pitfalls, researchers can effectively leverage this assay to generate robust and reproducible data in a wide range of applications, from basic cell biology to high-throughput drug screening.

References

Measuring Cell Membrane Integrity: An In-depth Technical Guide to Using CFDA-AM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM) as a robust tool for assessing cell membrane integrity. We will delve into the core principles of the assay, provide detailed experimental protocols for various platforms, present quantitative data for comparative analysis, and offer insights into the interpretation of results.

Introduction to this compound and Cell Membrane Integrity

Cell membrane integrity is a critical indicator of cell health and viability. A compromised membrane is a hallmark of cell death, making its assessment crucial in various fields, including toxicology, drug discovery, and fundamental cell biology research. This compound is a highly effective fluorescent probe for this purpose. It is a cell-permeant, non-fluorescent compound that relies on two key cellular functions to become fluorescent: intracellular esterase activity and an intact cell membrane to retain the fluorescent product.[1][2][3] This dual-dependency makes this compound a sensitive indicator of viable cells with intact membranes.

The acetoxymethyl (AM) ester modification allows the molecule to readily cross the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the AM and acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeant carboxyfluorescein.[2][4][5] Consequently, only cells with both active esterases and intact membranes will fluoresce green, providing a clear signal for viable cells.

Mechanism of Action

The underlying principle of the this compound assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product that is retained within viable cells. This process can be broken down into the following key steps:

-

Passive Diffusion: The electrically neutral this compound molecule freely diffuses across the intact plasma membrane into the cell's cytoplasm.[6]

-

Enzymatic Cleavage: Inside the cell, non-specific intracellular esterases hydrolyze the acetoxymethyl and diacetate groups from the this compound molecule.[2][4]

-

Fluorescent Product Formation: This enzymatic cleavage yields 5-carboxyfluorescein (CF), a highly fluorescent molecule.[2]

-

Cellular Retention: The resulting carboxyfluorescein is a polar molecule with negative charges, making it membrane-impermeant and effectively trapping it inside cells with intact membranes.[5]

-

Fluorescence Detection: The trapped carboxyfluorescein emits a bright green fluorescence when excited by a 488 nm laser, which can be quantified using various analytical instruments.[3]

Cells with compromised membranes or inactive esterases will not retain the fluorescent product and therefore will not be detected as viable.

Quantitative Data Presentation

The this compound assay provides quantitative data that can be used to assess cytotoxicity and compare the effects of different compounds. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Cytotoxicity Assays in a Zebrafish Liver Cell Line [1]

| Compound | Assay | EC10 (µM) | EC50 (µM) |

| Tamoxifen | This compound | 15.8 | >25 |

| MTT | 12.3 | >25 | |

| LDH | 10.5 | 22.4 | |

| AlamarBlue | 11.2 | 21.9 | |

| 4-Hydroxy-Tamoxifen | This compound | 11.2 | 16.2 |

| MTT | 13.5 | 18.2 | |

| LDH | 7.9 | 19.5 | |

| AlamarBlue | 9.1 | 17.8 | |

| Flusilazole | This compound | 10.2 | 15.5 |

| MTT | 9.8 | 17.4 | |

| LDH | 8.7 | 18.2 | |

| AlamarBlue | 13.8 | 19.1 |

Table 2: Decline in Yeast Vitality and Viability Over Time [7]

| Storage Time (days) | Vitality (% High Fluorescence - this compound) | Viability (%) |

| 6 | 97.7 | 99.9 |

| 33 | 92.1 | 98.5 |

| 68 | 85.4 | 95.6 |

| 90 | 78.2 | 92.1 |

| 125 | 65.9 | 85.3 |

| 153 | 55.1 | 75.4 |

| 181 | 48.6 | 66.0 |

Table 3: Inactivation of Giardia duodenalis Cysts by Disinfection Methods [8]

| Treatment | Dose/Time | % Viable Cysts (this compound) |

| UV Irradiation | 10 mJ/cm² | ~85 |

| 80 mJ/cm² | ~75 | |

| 320 mJ/cm² | ~70 | |

| Chlorination | 0.5 mg/L | 0 |

| 5 mg/L | 0 | |

| Boiling | 2 min | 0 |

| 15 min | 0 |

Experimental Protocols

Detailed methodologies for performing the this compound assay using different platforms are provided below.

General Reagent Preparation

-

This compound Stock Solution (1-10 mM): Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Aliquot and store at -20°C, protected from light.

-

Working Solution (1-25 µM): On the day of the experiment, dilute the stock solution in a buffered salt solution (e.g., PBS or HBSS) or cell culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.

Protocol for Flow Cytometry

This protocol is suitable for analyzing cells in suspension.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in a suitable buffer or medium.

-

Staining: Add the this compound working solution to the cell suspension. A final concentration of 1-10 µM is a good starting point.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional): Centrifuge the cells and resuspend them in fresh, pre-warmed medium or buffer to remove excess dye. This step can reduce background fluorescence.

-

Co-staining with Propidium Iodide (PI) (Optional): To simultaneously identify dead cells, add PI solution (final concentration 1-5 µg/mL) to the cell suspension just before analysis. PI is a membrane-impermeant dye that stains the nuclei of dead cells red.[9]

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect green fluorescence from this compound in the FL1 channel (typically ~530 nm) and red fluorescence from PI in the FL3 channel (typically >670 nm).

Protocol for Microplate Reader

This protocol is ideal for high-throughput screening of adherent or suspension cells.

-

Cell Plating: Plate cells in a 96-well, black, clear-bottom plate at a desired density and allow them to adhere (for adherent cells) or treat as a suspension.

-

Treatment: Treat cells with the compounds of interest for the desired duration.

-

Staining: Remove the treatment medium and add the this compound working solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol for Fluorescence Microscopy

This protocol allows for the visualization of viable cells.

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes.

-

Treatment: Treat cells with the compounds of interest.

-

Staining: Replace the culture medium with the this compound working solution.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed buffer or medium to remove excess dye.

-

Imaging: Mount the coverslip on a slide or directly image the dish using a fluorescence microscope with a standard FITC filter set.

Data Analysis and Interpretation

-

Flow Cytometry: The data can be displayed as a dot plot of forward scatter versus side scatter to gate on the cell population of interest. A histogram of green fluorescence intensity will show the distribution of viable cells. In a dual-staining experiment with PI, a quadrant plot of green versus red fluorescence will distinguish between live (this compound positive, PI negative), early apoptotic (this compound positive, PI positive), and late apoptotic/necrotic (this compound negative, PI positive) cells.

-

Microplate Reader: The fluorescence intensity is directly proportional to the number of viable cells. The results can be expressed as a percentage of the untreated control.

-

Fluorescence Microscopy: Live cells will appear bright green, while dead cells will not be fluorescent.

Troubleshooting and Optimization

-

High Background Fluorescence: This can be caused by excess dye. Optimize the washing steps or use a lower concentration of this compound.

-

Weak Signal: The incubation time may be too short, or the esterase activity in the cells may be low. Increase the incubation time or this compound concentration.

-

Cellular Toxicity: High concentrations of this compound or prolonged incubation can be toxic to some cells. Perform a titration to find the optimal, non-toxic concentration.

-

Dye Leakage: Carboxyfluorescein can leak from some cell types over time. Analyze the cells as soon as possible after staining.

Logical Relationships and Cell Death Pathways

This compound is a powerful tool to assess the outcome of various cellular signaling pathways that culminate in either cell survival or cell death. The integrity of the cell membrane, which is directly measured by the retention of carboxyfluorescein, is a key determinant in distinguishing between different modes of cell death.

-

Apoptosis: In the early stages of apoptosis, the cell membrane remains intact, and intracellular esterase activity is maintained. Therefore, early apoptotic cells will stain positive with this compound. As apoptosis progresses to late stages (secondary necrosis), the membrane loses its integrity, leading to a loss of the this compound signal and the uptake of membrane-impermeant dyes like PI.

-

Necrosis: Necrosis is characterized by the early loss of plasma membrane integrity.[10] Consequently, necrotic cells are unable to retain carboxyfluorescein and will not show a green fluorescent signal.

Conclusion

The this compound assay is a versatile, sensitive, and reliable method for measuring cell membrane integrity and, by extension, cell viability. Its compatibility with various platforms, including flow cytometry, microplate readers, and fluorescence microscopy, makes it a valuable tool for a wide range of applications in academic research and drug development. By understanding the principles of the assay and following optimized protocols, researchers can obtain robust and reproducible data on the effects of various stimuli on cell health.

References

- 1. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 3. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jrmds.in [jrmds.in]

- 6. yeasenbio.com [yeasenbio.com]

- 7. wyeastlab.com [wyeastlab.com]

- 8. iwaponline.com [iwaponline.com]

- 9. Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to CFDA-AM: Excitation, Emission, and Cellular Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) diacetate, acetoxymethyl ester (CFDA-AM), a widely used fluorogenic probe for assessing cell viability and proliferation. We will delve into its spectral properties, mechanism of action, and detailed experimental protocols for its application in cellular assays.

Core Principles of this compound

This compound is a non-fluorescent, cell-permeant compound. Its utility as a cellular stain lies in its enzymatic conversion into a highly fluorescent molecule within viable cells. This process is dependent on two key cellular functions: the activity of intracellular esterases and the integrity of the plasma membrane.

Once this compound diffuses across the membrane into a live cell, ubiquitous intracellular esterases cleave the diacetate and acetoxymethyl ester groups.[1][2][3] This hydrolysis yields 5-carboxyfluorescein (CF), a fluorescent molecule that is trapped within the cell due to its newly acquired negative charge.[2][3][4] This intracellular accumulation of CF results in a bright green fluorescence. In contrast, cells with compromised membranes or inactive esterases cannot retain or produce the fluorescent product, respectively, and thus do not fluoresce.[2]

Spectral Properties

The key spectral characteristics of the fluorescent product of this compound, carboxyfluorescein (often referred to as CFSE in its succinimidyl ester form used for proliferation assays), are summarized below. It is important to note that this compound itself is essentially non-fluorescent. The fluorescence observed in experiments originates from the hydrolyzed product.

| Parameter | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~492 - 498 nm | [5][6][7][8] |

| Emission Maximum | ~517 - 528 nm | [5][6][7][8][9] |

Note: The exact excitation and emission maxima can be influenced by the intracellular environment, particularly pH.[10]

Mechanism of Action and Cellular Processing

The following diagram illustrates the pathway of this compound from a non-fluorescent precursor to a retained fluorescent indicator within a viable cell.

Caption: Conversion of this compound to fluorescent carboxyfluorescein in a live cell.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization is recommended for specific cell types and experimental conditions.

I. Cell Viability Assay

This protocol outlines the use of this compound to quantify the number of viable cells in a population.

Materials:

-

This compound stock solution (1-10 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Cell suspension

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension in PBS or a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Dye Loading:

-

Prepare a 2X working solution of this compound from the stock solution in PBS. A final concentration of 0.5 to 5 µM is a good starting point for titration.[11]

-

Add an equal volume of the 2X this compound working solution to the cell suspension.

-

Incubate for 5 to 15 minutes at 37°C, protected from light.[11]

-

-

Washing:

-

Stop the reaction by adding an excess of complete culture medium (the protein in the serum will bind any unreacted dye).

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells twice with complete culture medium to remove any extracellular dye. A 5-minute incubation at 37°C between washes can help reduce background from unbound dye.[11]

-

-

Analysis:

-

Resuspend the cells in a suitable buffer for analysis.

-

Measure the green fluorescence using a fluorescence microplate reader (Ex/Em ~495/520 nm), a fluorescence microscope, or a flow cytometer.

-

II. Cell Proliferation Assay (CFSE)

CFDA, succinimidyl ester (CFDA-SE or CFSE) is a derivative of CFDA that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell generations.

Materials:

-

CFDA-SE stock solution (1-10 mM in anhydrous DMSO)

-

PBS or Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

-

Complete culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend cells in PBS with 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL. Ensure a single-cell suspension.

-

Dye Labeling:

-

Washing:

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete culture medium.

-

Centrifuge the cells, discard the supernatant, and wash the pellet with complete culture medium. Repeat the wash step at least twice.

-

-

Cell Culture and Analysis:

-

Resuspend the labeled cells in complete culture medium and culture under desired experimental conditions.

-

At various time points, harvest the cells and analyze by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive cell generation.

-

III. Intracellular pH (pHi) Measurement

The fluorescence of carboxyfluorescein is pH-sensitive, making it useful for measuring intracellular pH. This often involves ratiometric measurements at different excitation wavelengths.

Materials:

-

This compound or BCECF-AM (a related pH-sensitive dye) stock solution

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

-

Calibration buffers of known pH containing nigericin (B1684572) (a protonophore)

-

Ratio fluorescence imaging system or fluorometer

Procedure:

-

Cell Loading: Load cells with this compound as described in the cell viability protocol.

-

Measurement:

-

After washing, place the cells in a perfusion chamber on a fluorescence microscope.

-

Excite the cells at two different wavelengths (e.g., 490 nm and 440 nm for BCECF) and measure the emission at ~535 nm.[9]

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

-

-

Calibration:

-

At the end of the experiment, expose the cells to a series of calibration buffers of known pH containing nigericin. This equilibrates the intracellular and extracellular pH.

-

Measure the fluorescence ratio at each known pH to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for a cell-based assay using this compound.

References

- 1. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. bio-rad.com [bio-rad.com]

- 7. CFSE | AAT Bioquest [aatbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. med.virginia.edu [med.virginia.edu]

A Technical Guide to Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyfluorescein diacetate acetoxymethyl ester (CFDA-AM) is a pivotal tool in cellular biology, primarily utilized for the assessment of cell viability and for tracking cell proliferation. This cell-permeant compound is non-fluorescent until it enters viable cells, where intracellular esterases cleave its acetate (B1210297) and acetoxymethyl (AM) groups. This enzymatic conversion yields the highly fluorescent and membrane-impermeant carboxyfluorescein, which is retained within cells that possess intact plasma membranes. The intensity of the green fluorescence emitted is directly proportional to the number of viable cells, making this compound a robust indicator of cellular health and metabolic activity. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, key applications, detailed experimental protocols, and data interpretation.

Core Principles and Mechanism of Action

This compound is an electrically neutral molecule that can passively diffuse across the plasma membrane of both live and dead cells.[1] Once inside a cell, its utility as a viability probe depends on two key cellular functions: the activity of intracellular esterases and the integrity of the cell membrane.[2]

In viable cells, ubiquitous intracellular esterases hydrolyze the non-fluorescent this compound.[3] This enzymatic cleavage removes the acetate and acetoxymethyl ester groups, converting the molecule into 5-carboxyfluorescein.[3] This product is a highly fluorescent molecule that is also negatively charged, preventing it from passively diffusing back out of the cell through an intact membrane.[4][5] Consequently, viable cells accumulate carboxyfluorescein and exhibit bright green fluorescence.[2] In contrast, cells with compromised membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity to initiate the conversion, thus remaining non-fluorescent.[6]

The following diagram illustrates the intracellular processing of this compound:

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is essential for its effective use in experimental settings. The table below summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Name | 5-Carboxyfluorescein diacetate, acetoxymethyl ester | [7] |

| Synonyms | This compound, 5-CFDA-AM | [8] |

| CAS Number | 124412-00-6 | [7][8] |

| Molecular Formula | C₂₈H₂₀O₁₁ | [7][8] |

| Molecular Weight | 532.4 g/mol | [8] |

| Excitation Wavelength (λex) | ~495 nm | [9][10] |

| Emission Wavelength (λem) | ~515-520 nm | [10] |

| Solubility | Soluble in DMSO and ethanol | [11] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [4][9] |

Key Applications in Research and Drug Development

This compound is a versatile tool with several important applications in life sciences research:

-

Cell Viability and Cytotoxicity Assays: The most common application of this compound is in the determination of cell viability. It provides a direct measure of both enzymatic activity and membrane integrity.[2][12] In drug development, it is frequently used in cytotoxicity assays to assess the impact of novel compounds on cell health.[5]

-

Cell Proliferation Assays: A derivative, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), is widely used for tracking cell division.[13] Upon entering the cell, CFDA-SE is also cleaved by esterases to its fluorescent form, which then covalently binds to intracellular proteins.[13] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[13]

-

Intracellular pH Measurement: The fluorescence of carboxyfluorescein is pH-sensitive, making it a useful indicator for measuring intracellular pH (pHi).

-

Cell Adhesion and Motility Studies: By pre-labeling cells with this compound, their adhesion to other cells or substrates can be quantified by measuring the retained fluorescence after washing away non-adherent cells.

Experimental Protocols

The following sections provide detailed methodologies for common assays utilizing this compound and its derivatives.

Cell Viability Assay using this compound

This protocol outlines the steps for determining cell viability using a fluorescence plate reader or a flow cytometer.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Hank's Balanced Salt Solution)

-

Cell suspension of interest

-

96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.[14] For example, to make a 10 mM stock solution, dissolve 1 mg of this compound in 0.1878 mL of DMSO.[2]

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[14]

-

-

Preparation of Working Solution:

-

On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[14] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

-

Cell Staining:

-

Wash the cells once with PBS and resuspend them in the this compound working solution at a concentration of approximately 1 x 10⁶ cells/mL.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[15]

-

After incubation, pellet the cells by centrifugation (e.g., 400 x g for 5-10 minutes) and wash them twice with PBS to remove excess, unhydrolyzed this compound.[15]

-

-

Data Acquisition:

-

Fluorescence Plate Reader: Resuspend the washed cell pellet in PBS and transfer to a 96-well black, clear-bottom plate. Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.

-

Flow Cytometry: Resuspend the washed cell pellet in PBS and analyze using a flow cytometer equipped with a 488 nm laser for excitation.[2] Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).

-

The diagram below outlines the general workflow for a this compound cell viability assay.

Cell Proliferation Assay using CFDA-SE

This protocol describes how to label cells with CFDA-SE to track cell division.

Materials:

-

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) containing 0.1% BSA

-

Complete cell culture medium (e.g., RPMI with 10% FBS)

-

Cell suspension of interest

-

Flow cytometry tubes

Protocol:

-

Preparation of CFDA-SE Stock Solution:

-

Cell Labeling:

-

Resuspend cells in PBS with 0.1% BSA at a concentration of 1-50 x 10⁶ cells/mL.[17] Ensure a single-cell suspension.

-

Prepare a 2x working solution of CFDA-SE (e.g., 10 µM for a final concentration of 5 µM) in PBS with 0.1% BSA.[17]

-

Add an equal volume of the 2x CFDA-SE working solution to the cell suspension.[17]

-

To stop the reaction, immediately fill the tube with complete culture medium and centrifuge to pellet the cells.[16][17] The protein in the serum will quench the unreacted CFDA-SE.

-

Wash the cells three times with complete culture medium.[16] An optional 5-minute incubation at 37°C after the second wash can help remove unbound dye.[16]

-

-

Cell Culture and Analysis:

-

Resuspend the labeled cells in fresh culture medium and plate them under the desired experimental conditions.

-

Harvest cells at various time points (e.g., day 0, 1, 2, 3) to analyze proliferation.

-

Analyze the cells by flow cytometry using a 488 nm laser.[13] Each peak of decreasing fluorescence intensity represents a successive cell generation.

-

Troubleshooting

Common issues encountered during this compound staining and their potential solutions are listed below.

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Weak or No Signal | - Degraded this compound due to hydrolysis.- Insufficient dye concentration.- Low esterase activity in the cell type.- Lasers on the flow cytometer are misaligned. | - Use a fresh aliquot of this compound stock solution.- Titrate the working concentration of this compound.- Increase incubation time or temperature.- Ensure proper instrument calibration with alignment beads. | [16][19][20] |

| High Background Fluorescence | - Incomplete washing of excess dye.- Spontaneous hydrolysis of this compound in the buffer.- Presence of esterase activity in the serum of the culture medium. | - Increase the number of wash steps after staining.- Prepare the working solution immediately before use.- Perform staining in serum-free medium. | [19][21] |

| Patchy or Uneven Staining | - Cell clumping.- Uneven distribution of the dye during incubation. | - Ensure a single-cell suspension before staining.- Gently mix the cells during the incubation period. | [21] |

| High Cell Death After Staining | - this compound/CFDA-SE can be toxic at high concentrations. | - Titrate to find the lowest effective concentration of the dye.- Minimize incubation time. | [16] |

References

- 1. Invitrogen 5-CFDA, AM (5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 2. 5-CFDA, AM [5-Carboxyfluorescein Diacetate, Acetoxymethyl Ester] | AAT Bioquest [aatbio.com]

- 3. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. This compound | C28H20O11 | CID 180237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Application of Alamar blue/5-carboxyfluorescein diacetate acetoxymethyl ester as a noninvasive cell viability assay in primary hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. interchim.fr [interchim.fr]

- 16. med.virginia.edu [med.virginia.edu]

- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 18. docs.research.missouri.edu [docs.research.missouri.edu]

- 19. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 20. bosterbio.com [bosterbio.com]

- 21. creative-bioarray.com [creative-bioarray.com]

Understanding CFDA-AM for Cell Vitality Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular and molecular biology, the accurate assessment of cell vitality is paramount for a wide range of applications, from fundamental research to drug discovery and development. Among the arsenal (B13267) of available techniques, fluorescent probes offer a sensitive, quantitative, and high-throughput approach to elucidating cellular health. This guide provides a comprehensive overview of 5-Carboxyfluorescein (B1664652) Diacetate, Acetoxymethyl Ester (CFDA-AM), a robust and versatile fluorescent probe for cell vitality studies. We will delve into its core mechanism of action, provide detailed experimental protocols for key applications, and present quantitative data to facilitate experimental design and interpretation.

Core Principle: Mechanism of this compound Action

This compound is a non-fluorescent, cell-permeant compound that serves as a substrate for intracellular esterases.[1] In viable cells, ubiquitous intracellular esterase enzymes cleave the acetoxymethyl (AM) and acetate (B1210297) groups from the this compound molecule.[1][2] This enzymatic conversion yields the highly fluorescent, membrane-impermeant molecule 5-carboxyfluorescein (CF).[2][3] The accumulation of CF within cells that possess both intact cell membranes and active metabolism results in a bright green fluorescence, which can be readily quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[1][2] Dead or dying cells, which lack active esterases and/or have compromised membrane integrity, are unable to convert this compound to CF or retain the fluorescent product, and therefore do not exhibit significant fluorescence.[3]

Mechanism of this compound conversion in viable cells.

Quantitative Data for Experimental Design

The optimal conditions for this compound staining can vary depending on the cell type and experimental objectives. The following tables provide a summary of key quantitative parameters to guide the design of your cell vitality studies.

Table 1: this compound and CFDA-SE Properties

| Property | This compound | CFDA-SE |

| Molecular Weight | 532.45 g/mol | 557.46 g/mol [4] |

| Excitation (max) | ~492 nm[4] | ~492 nm[4] |

| Emission (max) | ~517 nm[4] | ~517 nm[4] |

| Solvent | DMSO[5] | DMSO[6] |

| Storage | -20°C, desiccated, protected from light[5][7] | -20°C, desiccated, protected from light[6] |

Table 2: Recommended Staining Parameters for this compound/SE

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM in DMSO[5][8] | Aliquot to avoid repeated freeze-thaw cycles.[5] |

| Working Concentration | 0.5 - 25 µM[1][6] | Optimal concentration is cell-type dependent and should be determined empirically.[8] |

| Incubation Time | 5 - 60 minutes[6][9] | Longer incubation may increase signal but also background.[8] |

| Incubation Temperature | Room Temperature or 37°C[6][10] | 37°C may enhance enzymatic activity. |

| Cell Density | 1 x 10^6 cells/mL (suspension) | Adjust based on the assay format (e.g., 96-well plate vs. flow cytometry tube).[6] |

Experimental Protocols

Cytotoxicity Assay using this compound

This protocol provides a framework for assessing the cytotoxic effects of a compound on a target cell population.

Workflow for a this compound based cytotoxicity assay.

Materials:

-

Cells of interest

-

Culture medium

-

96-well clear-bottom black plates

-

Test compound(s)

-

This compound (in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell type and duration of the experiment. Allow cells to adhere and reach a healthy, logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the test compound(s) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate controls:

-

Negative Control (Vehicle Control): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration of the test compound.

-

Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent or lysed with a detergent like Triton X-100 at the end of the assay.

-

Untreated Control: Cells in culture medium only.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

This compound Staining:

-

Prepare a fresh working solution of this compound in a suitable buffer (e.g., PBS) at the optimal concentration for your cells (typically 1-10 µM).

-

Carefully remove the culture medium containing the test compounds.

-

Wash the cells gently with PBS.

-

Add the this compound working solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for carboxyfluorescein (Ex: ~492 nm, Em: ~517 nm).

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cytotoxicity for each concentration of the test compound using the following formula: % Cytotoxicity = 100 x (1 - [(Fluorescence of Test Sample - Fluorescence of Positive Control) / (Fluorescence of Negative Control - Fluorescence of Positive Control)])

-

Cell Proliferation Assay using CFDA-SE

CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester) is a derivative of CFDA that is particularly useful for tracking cell proliferation.[11] Once inside the cell and cleaved by esterases to its fluorescent form (CFSE), the succinimidyl ester group covalently binds to intracellular proteins.[4][11] With each cell division, the fluorescence is approximately halved, allowing for the tracking of cell generations by flow cytometry.[4]

Workflow for a CFDA-SE based cell proliferation assay.

Materials:

-

Cells of interest

-

Complete culture medium

-

CFDA-SE (in DMSO)

-

PBS or other suitable buffer

-

Flow cytometer

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.

-

CFDA-SE Staining:

-

Prepare a fresh working solution of CFDA-SE at the optimal concentration (typically 0.5-5 µM).

-

Add the CFDA-SE working solution to the cell suspension.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

-

Washing: Quench the staining reaction by adding an equal volume of cold complete culture medium. Centrifuge the cells and wash them twice with complete culture medium to remove any unbound dye.

-

Cell Culture: Resuspend the stained cells in complete culture medium and plate them under the desired experimental conditions (e.g., with or without mitogens or test compounds).

-

Time-Course Analysis: Harvest the cells at various time points (e.g., 0, 24, 48, 72 hours) to monitor proliferation.

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass, typical for FITC or GFP).

-

Analyze the data using appropriate software. The initial population (time 0) will show a single bright peak of fluorescence. As cells divide, subsequent peaks of decreasing fluorescence intensity will appear, each representing a successive generation.

-

-

Data Interpretation: The number of cells in each generation can be quantified by analyzing the histogram of fluorescence intensity. This allows for the calculation of various proliferation metrics, such as the proliferation index and the percentage of divided cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low esterase activity in cells.- Cell death.- Inactive this compound solution.- Incorrect filter settings. | - Use a positive control cell line with known high esterase activity.- Co-stain with a dead cell stain (e.g., Propidium Iodide) to assess viability.- Prepare fresh this compound working solution.- Verify excitation and emission wavelengths on the instrument.[12] |